Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, also known as 4-methoxy-2-trimethylsilylbenzaldehyde, is an organic compound characterized by its unique structural features and reactivity. It is classified as a substituted benzaldehyde, where the benzene ring is modified with a methoxy group at the para position and a trimethylsilyl group at the ortho position. The compound's molecular formula is and it has a molecular weight of approximately 208.33 g/mol.
Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- falls under the category of organic compounds known as aldehydes. Its specific classification as a substituted benzaldehyde highlights its functional groups that contribute to its chemical behavior and applications in organic synthesis.
The synthesis of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- can be accomplished through several methods. One prominent technique is the Sonogashira coupling reaction, which involves the reaction of 4-bromobenzaldehyde with trimethylsilyl-acetylene. This method allows for the introduction of the trimethylsilyl group while preserving the aldehyde functionality .
The molecular structure of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- features:
COC1=CC(=C(C=C1)C=O)[Si](C)(C)C
.Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- undergoes various chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- primarily involves its reactivity due to the aldehyde functional group and the presence of the trimethylsilyl moiety.
These reactions are crucial for understanding how this compound may behave in synthetic pathways and its potential utility in various chemical applications.
Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- has several scientific uses:
This compound's distinct characteristics make it a versatile intermediate in organic synthesis with potential applications across various fields in chemistry and materials science.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: